3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H9ClO3S and a molecular weight of 256.7 g/mol . It is a benzothiophene derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research .
Vorbereitungsmethoden
The synthesis of 3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid typically involves the chlorination and ethoxylation of benzothiophene derivatives. One common method includes the reaction of 3-chlorobenzothiophene with ethyl chloroformate under basic conditions to introduce the ethoxy group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid can be compared with other benzothiophene derivatives, such as:
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3,6-Dichloro-1-benzothiophene-2-carboxylic acid: Contains an additional chlorine atom.
3-Chloro-6-ethyl-1-benzothiophene-2-carboxylic acid: Contains an ethyl group instead of an ethoxy group.
Eigenschaften
Molekularformel |
C11H9ClO3S |
---|---|
Molekulargewicht |
256.71 g/mol |
IUPAC-Name |
3-chloro-6-ethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO3S/c1-2-15-6-3-4-7-8(5-6)16-10(9(7)12)11(13)14/h3-5H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
RDWCAUGKOBOPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.